Bromodomains are protein domains that recognize specific chemical modifications on histones, which are the spools that DNA wraps around inside cells. By binding to these modifications, bromodomains help regulate gene expression. Bromosporine acts as a selective inhibitor of bromodomains, meaning it can block their interaction with histones. This makes bromosporine a powerful tool for researchers to study the function of bromodomains in various biological processes.
Researchers can utilize bromosporine to:
Due to its ability to inhibit bromodomains, bromosporine has served as a starting point for the development of new drugs. Researchers can use the structure of bromosporine to design and synthesize more potent and selective bromodomain inhibitors. These new drugs hold promise for treating various diseases where bromodomain activity plays a role, such as cancer and inflammatory disorders.
Here's how bromosporine aids in drug discovery:
Bromosporine is a small molecule inhibitor classified as a bromodomain and extraterminal domain inhibitor. Its chemical structure is defined by the formula and it is primarily known for its ability to interact with bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and other proteins. This interaction plays a crucial role in various biological processes, including gene regulation, chromatin remodeling, and cellular signaling pathways . Bromosporine has gained attention for its potential therapeutic applications, particularly in cancer and viral infections.
Bromosporine acts as a competitive inhibitor of bromodomains. It binds to the acetyl-lysine binding pocket of these domains, preventing the interaction with acetylated histone tails. This disrupts the recruitment of proteins to chromatin, thereby affecting gene expression []. Studies suggest that Bromosporine can target various bromodomains, including BRD2, BRD3, BRD4, and CECR2, with high affinity [].
Information regarding the specific toxicity and hazards of Bromosporine is limited. As with any research chemical, it should be handled with caution following standard laboratory safety protocols. Due to the presence of a sulfonamide group, there's a possibility of allergic reactions in some individuals [].
Bromosporine is a relatively new research compound, but it has already shown promise in various areas:
Bromosporine exhibits significant biological activity as an inhibitor of bromodomains, particularly affecting proteins involved in transcriptional regulation like BRD4 and BRD9. It has been shown to reactivate latent HIV-1 replication in vitro, indicating its potential use in treating HIV infections . Additionally, bromosporine has been characterized for its ability to modulate histone acetylation levels and influence cell signaling pathways through the inhibition of bromodomain-containing proteins .
The synthesis of bromosporine can be achieved through various methods:
Bromosporine has several applications across different fields:
Studies have demonstrated that bromosporine interacts with various bromodomains, leading to significant biological effects. For instance, it has been shown to accelerate the recovery of BRD4 from chromatin in fluorescence recovery after photobleaching experiments, indicating its potent action in displacing these proteins from their chromatin binding sites . Furthermore, interaction studies have revealed that bromosporine can modulate phosphorylation states of key regulatory proteins such as CDK9, which is involved in transcriptional elongation .
Bromosporine belongs to a class of compounds known as bromodomain inhibitors. Here are some similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
JQ1 | Selective inhibitor of BET family proteins | First identified BET inhibitor |
I-BRD9 | Selective probe for BRD9 | Focused on BRD9 inhibition |
BI-9564 | Targets BRD7 and BRD9 | Inhibits specific bromodomain interactions |
OF-1 | Inhibits BRPF2/BRPF3 | Synergistic effects with metabolic pathways |
Bromosporine is unique due to its broad-spectrum activity against multiple bromodomains compared to other inhibitors that may target specific members of the family. Its dual role in both cancer therapy and viral reactivation further distinguishes it from other compounds within this category .
Bromosporine represents a sophisticated heterocyclic compound with the molecular formula C₁₇H₂₀N₆O₄S and a molecular weight of 404.44 grams per mole [1] [2] [4]. The compound exhibits a complex three-dimensional architecture characterized by multiple functional domains that contribute to its unique chemical properties and biological activity [3] [28]. The structural framework of Bromosporine is built around a central triazolopyridazine scaffold, which serves as the primary pharmacophore responsible for its bromodomain inhibitory properties [3] [33].
The molecular geometry of Bromosporine demonstrates excellent shape complementarity with diverse acetyl-lysine binding sites, which explains its high binding potency across multiple bromodomain targets [3]. The compound's structure has been extensively characterized through X-ray crystallography studies, revealing detailed insights into its binding interactions with various bromodomain proteins [7] [22]. The overall molecular architecture exhibits a planar core region with strategically positioned substituents that enhance binding affinity and selectivity [3] [29].
The triazolopyridazine core structure represents the fundamental building block of Bromosporine, consisting of a fused bicyclic system that incorporates both triazole and pyridazine rings [2] [28] [29]. This dicyclic scaffold was specifically selected to explore the development of potent promiscuous inhibitors, with rational design focused on avoiding subfamily-unique features that would confer selectivity toward specific bromodomain families [3]. The triazolopyridazine framework functions as an acetyl-lysine mimetic, engaging in the same interactions as the carbonyl group of acetyl-lysine through its nitrogen atoms [17] [33].
The core structure exhibits remarkable stability and maintains its planar configuration, which is essential for optimal binding to bromodomain targets [3] [32]. The triazolopyridazine system contains six nitrogen atoms distributed across the bicyclic framework, providing multiple sites for hydrogen bonding interactions with bromodomain proteins [2] [28]. The electron-rich nature of this heterocyclic system contributes to its ability to form strong non-covalent interactions with the conserved asparagine and tyrosine residues found in bromodomain binding pockets [3] [33].
Structural studies have demonstrated that the triazolopyridazine core occupies the acetyl-lysine binding cavity of bromodomains, with the nitrogen atoms positioned to mimic the hydrogen bonding pattern of natural acetyl-lysine substrates [3] [17]. The rigid planar geometry of this core structure ensures consistent binding orientation across different bromodomain targets, contributing to Bromosporine's broad-spectrum inhibitory activity [3] [34].
Bromosporine incorporates several distinct functional groups that collectively contribute to its chemical properties and biological activity [2] [28] [29]. The ethyl carbamate moiety attached to the triazolopyridazine core serves multiple functions, including enhancement of molecular solubility and provision of additional hydrogen bonding capability [24] [27]. This carbamate group contains both nitrogen and oxygen atoms that can participate in hydrogen bonding interactions, thereby contributing to the overall binding affinity of the molecule [24].
The methylsulfonamide functional group represents another critical structural element that significantly influences Bromosporine's binding characteristics [2] [28]. This sulfonamide substituent extends toward the front of the binding cavity and forms important interactions with conserved amino acid residues in bromodomain proteins [3]. The sulfonamide group provides both hydrogen bond donor and acceptor capabilities, allowing for versatile binding interactions across different bromodomain targets [3] [13].
The aromatic phenyl ring system substituted with methyl groups contributes to the overall hydrophobic character of the molecule and provides opportunities for π-π stacking interactions with aromatic residues in protein binding sites [2] [28] [29]. These methyl substituents play a crucial role in fine-tuning the binding affinity and selectivity profile of Bromosporine [20]. The strategic placement of these functional groups creates a molecular architecture that can accommodate the structural diversity found across different bromodomain subfamilies [3] [33].
Functional Group | Chemical Formula | Significance | Role in Activity |
---|---|---|---|
Triazolopyridazine Core | C₆H₃N₄ | Mimics acetyl-lysine binding, core pharmacophore for bromodomain recognition | Primary binding motif for bromodomain inhibition |
Ethyl Carbamate | -NHCOO-C₂H₅ | Enhances solubility and provides hydrogen bonding capability | Modulates pharmacokinetic properties |
Methylsulfonamide | -NHSO₂CH₃ | Contributes to binding affinity and selectivity through hydrogen bonding | Enhances binding specificity to bromodomain targets |
Methyl Groups | -CH₃ | Provides hydrophobic interactions and affects molecular stability | Influences molecular conformation and binding affinity |
Aromatic Phenyl Ring | C₆H₄ | Provides π-π stacking interactions and structural rigidity | Contributes to overall binding geometry |
Bromosporine possesses a molecular formula of C₁₇H₂₀N₆O₄S, corresponding to a molecular weight of 404.44 grams per mole [1] [2] [4] [6]. The exact molecular mass has been determined through high-resolution mass spectrometry to be 404.126674 grams per mole [2] [6]. The compound's molecular composition includes seventeen carbon atoms, twenty hydrogen atoms, six nitrogen atoms, four oxygen atoms, and one sulfur atom, reflecting its complex heterocyclic structure [2] [28] [29].
The molecular weight of Bromosporine places it within the optimal range for small molecule drug compounds, conforming to established guidelines for molecular size in pharmaceutical development [1] [4]. The compound's atomic composition reveals a high nitrogen content, which is characteristic of heterocyclic compounds designed for protein-protein interaction inhibition [2] [6]. The presence of sulfur in the molecular formula is attributed to the methylsulfonamide functional group, which contributes significantly to the compound's binding properties [2] [28].
The calculated molecular density has been predicted to be approximately 1.46 grams per cubic centimeter, indicating a relatively compact molecular structure [4]. This density value is consistent with the presence of multiple heteroatoms and aromatic ring systems within the molecular framework [4]. The compound has been assigned the Chemical Abstracts Service registry number 1619994-69-2, providing a unique identifier for chemical databases and regulatory purposes [2] [4] [6].
The solubility characteristics of Bromosporine demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature [4] [8] [9] [13]. In dimethyl sulfoxide, Bromosporine exhibits excellent solubility with concentrations ranging from 40.44 to 81 milligrams per milliliter, corresponding to approximately 100 to 200 millimolar solutions [4] [8] [9]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparing stock solutions and conducting biological assays [1] [8].
Bromosporine demonstrates complete insolubility in water, which is attributed to its predominantly hydrophobic character and the presence of multiple aromatic ring systems [8] [9] [13]. This aqueous insolubility presents challenges for biological applications and necessitates the use of organic co-solvents or solubilizing agents for in vitro and in vivo studies [8] [9]. The compound also shows limited solubility in ethanol, with some sources reporting complete insolubility while others indicate modest solubility up to 25 millimolar concentrations [9] [13] [30].
The solubility profile of Bromosporine is influenced by the presence of both polar and nonpolar functional groups within its molecular structure [8] [9]. The ethyl carbamate and methylsulfonamide groups provide some polar character, while the aromatic rings and methyl substituents contribute to hydrophobic properties [2] [8]. This mixed polarity results in selective solubility in polar aprotic solvents like dimethyl sulfoxide while limiting dissolution in protic solvents [8] [9] [13].
Solvent | Solubility | Concentration Range | Practical Use |
---|---|---|---|
Dimethyl Sulfoxide | High | 40.44-81 mg/mL (100-200 mM) | Stock solution preparation |
Water | Insoluble | < 0.1 mg/mL | Requires co-solvents |
Ethanol | Poor to Insoluble | 0-25 mM | Limited applications |
Aqueous Buffer | Insoluble | Requires solubilizing agents | Biological assays |
Bromosporine demonstrates good chemical stability under recommended storage conditions, maintaining its structural integrity and biological activity when stored at temperatures between -20°C and -80°C [1] [4] [8]. The compound is typically supplied as a lyophilized powder, which enhances its long-term stability by removing water that could potentially catalyze degradation reactions [1] [8]. Storage recommendations consistently specify protection from light and moisture to prevent photochemical and hydrolytic degradation pathways [1] [4] [8].
Temperature stability studies have revealed that Bromosporine maintains its chemical integrity at standard laboratory temperatures for extended periods when properly stored [8] [26]. The compound shows thermal stability up to moderate temperatures, although specific melting point and decomposition temperature data have not been extensively reported in the literature [22] [23]. Thermal shift assays conducted with bromodomain proteins have demonstrated that Bromosporine binding can stabilize target proteins and increase their melting temperatures, indicating favorable thermodynamic interactions [22] [26].
The chemical stability of Bromosporine is influenced by its robust heterocyclic core structure, which resists common degradation pathways [25] [32]. The triazolopyridazine framework exhibits inherent stability due to its aromatic character and delocalized electron system [25] [32]. However, the compound should be protected from prolonged exposure to strong acids or bases, which could potentially affect the carbamate or sulfonamide functional groups [23] [27].
Long-term stability studies indicate that Bromosporine maintains greater than 98% purity when stored under appropriate conditions for periods exceeding one year [8] [14]. The compound's stability profile makes it suitable for use as a research tool and chemical probe in biological studies, where consistent potency and selectivity are essential [8] [14] [26].
The synthetic preparation of Bromosporine involves sophisticated organic chemistry methodologies that focus on constructing the complex triazolopyridazine core structure while introducing the necessary functional group modifications [5] [17] [19]. The synthesis typically begins with the formation of the bicyclic triazolopyridazine scaffold through cyclization reactions involving appropriate precursor molecules [17] [25]. Key synthetic strategies employed in the preparation of related triazolopyridazine compounds include cyclocondensation reactions between triazole derivatives and suitable electrophilic partners [25].
The construction of the triazolopyridazine core can be achieved through multiple synthetic routes, including the cyclization of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles [25]. Alternative approaches involve the cyclocondensation of acyclic reagents such as hydrazine derivatives with substituted methylenemalononitriles or their precursors [25]. The selection of the optimal synthetic route depends on the specific substitution pattern desired and the availability of starting materials [17] [25].
Functionalization of the triazolopyridazine core to introduce the ethyl carbamate and methylsulfonamide groups requires careful consideration of reaction conditions and protecting group strategies [5] [17]. The ethyl carbamate moiety is typically introduced through standard carbamate formation reactions, while the methylsulfonamide group can be incorporated through sulfonylation reactions using methanesulfonyl chloride or related reagents [5] [17]. The aromatic substitution pattern is established through strategic selection of appropriately substituted starting materials or through late-stage functionalization reactions [5] [17] [19].
The overall synthetic approach to Bromosporine requires multiple purification steps to achieve the high purity levels necessary for biological applications [5] [17]. Typical synthetic yields and detailed reaction conditions have been optimized through extensive medicinal chemistry efforts aimed at developing potent bromodomain inhibitors [5] [17] [19].
The development of Bromosporine has inspired the creation of numerous structural analogs and derivatives designed to explore structure-activity relationships and optimize bromodomain inhibitory properties [15] [16] [18] [19]. These analogs typically retain the core triazolopyridazine scaffold while incorporating modifications to the peripheral functional groups or substitution patterns [15] [16] [17]. The systematic variation of structural elements has provided valuable insights into the molecular determinants of bromodomain binding affinity and selectivity [15] [16] [18].
Triazolopyridine-based analogs represent one important class of Bromosporine derivatives, where the pyridazine ring is replaced with alternative heterocyclic systems [16]. These compounds have demonstrated potent bromodomain inhibitory activity while exhibiting modified selectivity profiles compared to the parent compound [16]. The triazolopyridine scaffold has proven particularly effective for targeting bromodomain-containing protein 4, with some derivatives showing enhanced potency and improved cellular activity [16].
Benzimidazolone-based compounds have emerged as another significant class of structural analogs, incorporating different core heterocyclic systems while maintaining similar functional group arrangements [15]. These derivatives have shown selective inhibition of specific bromodomain subfamilies, demonstrating how structural modifications can be used to tune selectivity profiles [15]. The development of these analogs has led to the identification of compounds with improved pharmacological properties and enhanced target selectivity [15].
Triazolo-benzodiazepine analogs represent a structurally distinct class of bromodomain inhibitors that share some functional similarities with Bromosporine [18] [19]. These compounds incorporate the triazole heterocycle within a different scaffold architecture, providing alternative approaches to bromodomain inhibition [18] [19]. The systematic modification of these structures has enabled the development of compounds with enhanced selectivity for specific bromodomain targets [18] [19].
Analog Class | Core Structure | Key Modifications | Selectivity Profile |
---|---|---|---|
Triazolopyridine Derivatives | Triazolopyridine | Pyridazine → Pyridine | Enhanced BRD4 selectivity |
Benzimidazolone Analogs | Benzimidazolone | Different heterocyclic core | Subfamily-selective |
Triazolo-benzodiazepines | Triazolo-benzodiazepine | Extended ring system | BET family selective |
Modified Carbamate Variants | Triazolopyridazine | Carbamate modifications | Altered pharmacokinetics |
The exploration of Bromosporine analogs has revealed important structure-activity relationships that guide the design of next-generation bromodomain inhibitors [15] [16] [18]. Modifications to the ethyl carbamate group have shown significant effects on both potency and selectivity, with certain substitutions leading to enhanced binding affinity for specific bromodomain targets [18] [19]. Similarly, variations in the aromatic substitution pattern and the sulfonamide group have provided opportunities to fine-tune the biological activity profile [15] [16].